Boc-D-Orn(Z)-OH
Overview
Description
Boc-D-Orn(Z)-OH, also known as N-tert-butoxycarbonyl-D-ornithine(Z)-OH, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Z) protecting group, which safeguard the amino and carboxyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Orn(Z)-OH typically involves the protection of the amino and carboxyl groups of D-ornithine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected D-ornithine. Subsequently, the carboxyl group is protected using benzyl chloroformate (CbzCl) in the presence of a base, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Orn(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic and hydrogenation conditions, respectively.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Z group.
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.
Major Products Formed
Deprotected Ornithine: Removal of the Boc and Z groups yields D-ornithine.
Peptide Products: Coupling reactions result in the formation of peptides with this compound as a building block.
Scientific Research Applications
Boc-D-Orn(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: The compound is a key intermediate in the synthesis of peptides and proteins, facilitating the protection and deprotection of amino groups.
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules, enhancing their stability and functionality.
Mechanism of Action
The mechanism of action of Boc-D-Orn(Z)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc and Z groups protect the amino and carboxyl groups of D-ornithine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be selectively deprotected under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
Boc-D-Orn(Z)-OH can be compared with other protected amino acids such as:
Boc-L-Orn(Z)-OH: The L-isomer of this compound, which has similar protecting groups but different stereochemistry.
Boc-D-Lys(Z)-OH: A similar compound with a lysine backbone instead of ornithine.
Fmoc-D-Orn(Z)-OH: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
The uniqueness of this compound lies in its specific stereochemistry and the combination of Boc and Z protecting groups, which provide stability and versatility in peptide synthesis.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCZJUFHDLLOJ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428493 | |
Record name | Boc-D-Orn(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16937-92-1 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-D-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16937-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-Orn(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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